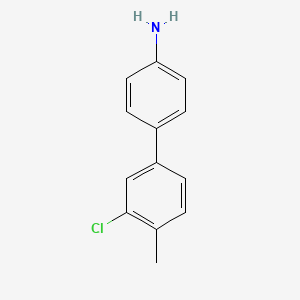

4-(3-Chloro-4-methylphenyl)aniline

Descripción general

Descripción

4-(3-Chloro-4-methylphenyl)aniline is an organic compound with the molecular formula C13H12ClN. It is a derivative of aniline, where the aniline ring is substituted with a 3-chloro-4-methylphenyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(3-Chloro-4-methylphenyl)aniline can be synthesized through several methods. One common method involves the nitration of 3-chloro-4-methylnitrobenzene, followed by reduction to obtain the corresponding aniline derivative. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction step can be performed using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of 3-chloro-4-methylnitrobenzene using a two-component palladium-iron catalyst in an alcohol or alcohol-water solvent system. This method provides high selectivity and yield, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Chloro-4-methylphenyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

4-(3-Chloro-4-methylphenyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-(3-Chloro-4-methylphenyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-3-(trifluoromethyl)aniline

- 3-Chloro-4-fluoroaniline

- 4-Chloro-3-methylaniline

Uniqueness

4-(3-Chloro-4-methylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies where other similar compounds may not be suitable.

Actividad Biológica

4-(3-Chloro-4-methylphenyl)aniline, with the molecular formula C13H12ClN, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of aniline and is primarily used as an intermediate in the synthesis of various organic compounds. Its unique structure, characterized by the presence of a chloro and methyl group on the phenyl ring, influences its biological interactions.

The synthesis of this compound typically involves nitration followed by reduction processes. The nitration of 3-chloro-4-methylnitrobenzene leads to the formation of the corresponding aniline derivative, with hydrogenation often performed using palladium catalysts under controlled conditions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to changes in enzymatic activity or receptor function, potentially resulting in therapeutic effects or toxicity .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have shown high potency against various cancer cell lines. The IC50 values for these compounds indicate their effectiveness in inhibiting cancer cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-468 (breast cancer) | 0.67 |

| Compound B | HCT-116 (colon cancer) | 0.80 |

| Compound C | PC-3 (prostate cancer) | 0.87 |

These findings suggest that modifications in the aniline structure can enhance anticancer activity, warranting further investigation into this compound's potential .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been studied for its enzyme inhibitory activities. For example, certain derivatives have shown promising results in inhibiting alkaline phosphatase, a key enzyme involved in various physiological processes:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound D | Alkaline Phosphatase | 0.420 |

| Standard Drug | Alkaline Phosphatase | 2.80 |

This inhibition could be relevant for therapeutic strategies targeting metabolic disorders or cancers where alkaline phosphatase plays a role .

Case Studies

Several case studies have explored the biological implications of similar compounds to this compound:

- Study on Antiproliferative Activity : A study demonstrated that compounds structurally related to this compound exhibited significant antiproliferative effects across multiple cancer cell lines, with growth inhibition percentages reaching upwards of 90% in some cases.

- Molecular Docking Studies : Molecular docking simulations have revealed potential binding interactions between this compound and key proteins involved in cancer progression, suggesting a mechanism for its observed biological activity.

Propiedades

IUPAC Name |

4-(3-chloro-4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIBJLJQRGEYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742790 | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-85-6 | |

| Record name | [1,1′-Biphenyl]-4-amine, 3′-chloro-4′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.